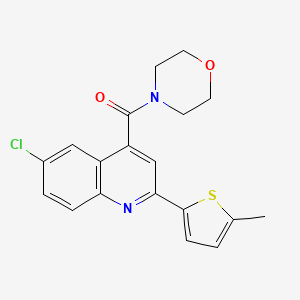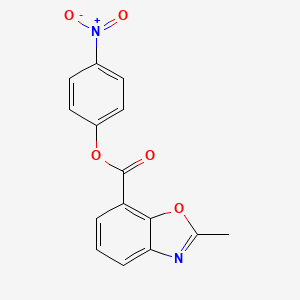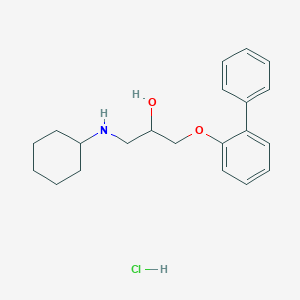
6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline, also known as TAK-632, is a novel small molecule inhibitor of mitogen-activated protein kinase (MAPK) signaling pathways. MAPK pathways play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of these pathways has been implicated in various human diseases, including cancer. TAK-632 has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline is a selective inhibitor of MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. It binds to the ATP-binding pocket of MAPK kinases, preventing their activity and downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have potent antitumor activity in preclinical models of cancer. It inhibits the growth of cancer cells in vitro and in vivo. 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline also inhibits the activity of MAPK pathways in cancer cells, leading to cell cycle arrest and apoptosis. In addition, 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to use in vitro and in vivo experiments. 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has shown potent antitumor activity in preclinical models of cancer, making it a promising candidate for further development as an anticancer agent. However, 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has some limitations, including its low solubility in water and its potential toxicity in humans.
Zukünftige Richtungen
There are several future directions for 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline research. First, further preclinical studies are needed to determine the optimal dose and schedule of 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline for anticancer therapy. Second, clinical trials are needed to evaluate the safety and efficacy of 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline in humans. Third, combination therapy with 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline and other anticancer agents should be explored to enhance its antitumor activity. Fourth, the potential use of 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline in other diseases, such as inflammatory disorders, should be investigated. Finally, the development of more potent and selective MAPK inhibitors should be pursued to improve the efficacy and safety of this class of drugs.
Conclusion:
In conclusion, 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline is a novel small molecule inhibitor of MAPK pathways with potent antitumor activity in preclinical models of cancer. It inhibits the activity of MAPK kinases, leading to cell cycle arrest and apoptosis. 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments, including its small size and potent antitumor activity. However, further research is needed to determine its optimal dose and schedule for anticancer therapy and to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline involves several steps, starting from commercially available starting materials. The first step involves the preparation of 6-chloro-4-(4-morpholinylcarbonyl)quinoline. This intermediate is then reacted with 5-methyl-2-thiophenecarboxylic acid to obtain 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancer, including melanoma, pancreatic cancer, colorectal cancer, and lung cancer. 6-chloro-2-(5-methyl-2-thienyl)-4-(4-morpholinylcarbonyl)quinoline inhibits the activity of MAPK pathways, which are frequently dysregulated in cancer cells. Inhibition of these pathways leads to cell cycle arrest and apoptosis, ultimately resulting in tumor growth inhibition.
Eigenschaften
IUPAC Name |
[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-2-5-18(25-12)17-11-15(19(23)22-6-8-24-9-7-22)14-10-13(20)3-4-16(14)21-17/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZZMABNTSEJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6126740.png)

![3-(1,3-benzodioxol-5-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B6126758.png)
![ethyl 5-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B6126760.png)
![N-(2-furylmethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6126763.png)
![2-chloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6126768.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6126777.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B6126793.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B6126800.png)

![2-methyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6126813.png)
![7-(2,3-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126815.png)
